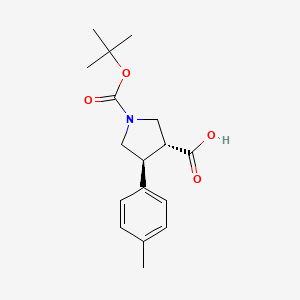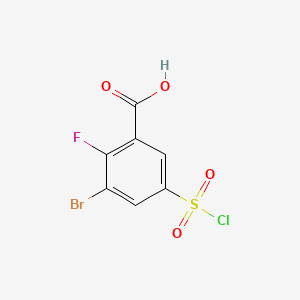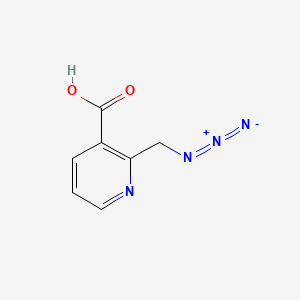
2-(Azidomethyl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Azidomethyl)nicotinic acid” is an RNA icSHAPE probe used for live-cell RNA structure profiling across the genome . The icSHAPE method uses this compound in a chemoaffinity method to probe RNA structure . It has an empirical formula of C10H8N6O and a molecular weight of 228.21 .
Synthesis Analysis
The synthesis of “2-(Azidomethyl)nicotinic acid” involves the use of 2-methylnicotinic acid imidazolide (NAI), which is a highly pure form of the compound . This compound forms 2’-O-adducts on single-stranded regions of RNA that can be detected by Selective 2’-Hydroxyl Acylation and Primer Extension (SHAPE) .Molecular Structure Analysis
The molecular structure of “2-(Azidomethyl)nicotinic acid” is represented by the formula C7H6N4O2 . It has an average mass of 178.148 Da and a monoisotopic mass of 178.049072 Da .Chemical Reactions Analysis
“2-(Azidomethyl)nicotinic acid” reacts with all RNA nucleotides without bias, providing high-resolution mapping . It is used in the icSHAPE method to probe RNA structure . It can also block the function of gRNA and CRISPR systems, which can be reactivated by removing the azidomethylnicotinyl (AMN) groups with Staudinger reduction .Physical And Chemical Properties Analysis
“2-(Azidomethyl)nicotinic acid” has a molecular weight of 228.21 . It is available in powder form and should be stored at a temperature of -20°C .Wissenschaftliche Forschungsanwendungen
- icSHAPE Probe : NAI-N3 serves as an RNA icSHAPE probe for live-cell RNA structure profiling across the genome. The technique, known as in vivo click selective 2′-hydroxyl acylation and profiling experiment (icSHAPE) , utilizes NAI-N3 in a chemoaffinity method to probe RNA structure .
- NAI-N3 is a key component of the In Vivo SHAPE Reagent , which allows the analysis of RNA structure in living cells. This reagent has very low toxicity and enables researchers to study RNA folding and interactions within cellular contexts .
- NAI derivatives play a role in NAD+ metabolism. Supplementation of nicotinamide (a derivative of nicotinic acid) restores cellular NAD+ levels, enhancing mitochondrial energetics, reducing oxidative stress, and improving skin barrier function .
- Certain 2-substituted aryl derivatives derived from nicotinic acid, including NAI, exhibit anti-inflammatory and analgesic efficacy. For instance, 2-bromo aryl substituents have shown promising results in this class of drugs .
RNA Structure Profiling
In Vivo SHAPE Reagent
Nicotinamide Adenine Dinucleotide (NAD+) Restoration
Anti-Inflammatory and Analgesic Properties
Safety And Hazards
Zukünftige Richtungen
The use of “2-(Azidomethyl)nicotinic acid” in the icSHAPE method for live-cell RNA structure profiling presents promising future directions . It provides a tool for identifying regions that may be susceptible to therapeutic targeting . The ability to control nucleic acid cleavage and gene editing in live cells also opens up new possibilities for research and therapeutic applications .
Eigenschaften
IUPAC Name |
2-(azidomethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-11-10-4-6-5(7(12)13)2-1-3-9-6/h1-3H,4H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDBCLUAIVGVLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN=[N+]=[N-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azidomethyl)nicotinic acid | |
Q & A
Q1: How does 2-(Azidomethyl)nicotinic acid acyl imidazole (NAI-N3) help identify aptamers within a pool of RNA sequences?
A1: NAI-N3 is a SHAPE (Selective 2′-Hydroxyl Acylation analyzed by Primer Extension) reagent used to probe RNA structure. [] In the context of aptamer discovery, NAI-N3 preferentially acylates the 2′-hydroxyl group of riboses in flexible and accessible regions of RNA molecules. [] When an aptamer binds to its target ligand, its structure often changes, leading to alterations in the accessibility of certain ribose groups. NAI-N3 reacts differently with the bound and unbound forms of the aptamer, creating a distinct pattern of acylation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B580413.png)
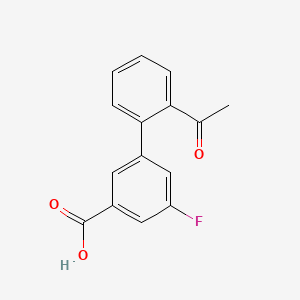

![4-Amino-7-bromoimidazo[2,1-F][1,2,4]triazine](/img/structure/B580417.png)
![1-Isopentyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B580418.png)
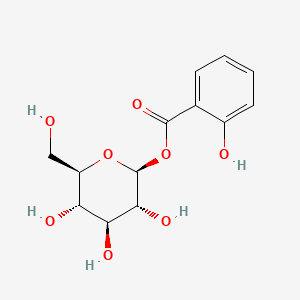
![2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B580420.png)

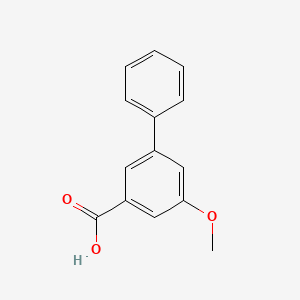
![4-(4-methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B580427.png)
